molecular formula C10H20NP B14592046 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine CAS No. 61213-99-8

2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine

Cat. No.: B14592046
CAS No.: 61213-99-8
M. Wt: 185.25 g/mol
InChI Key: JQPAMWHNKPYIHP-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine is a synthetic organic compound that belongs to the class of phosphol derivatives This compound is characterized by the presence of a phosphol ring and a dimethylethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine typically involves the following steps:

    Formation of the Phosphol Ring: The phosphol ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3,4-dimethyl-1,3-butadiene and a phosphorus-containing reagent.

    Attachment of the Dimethylethanamine Group: The dimethylethanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phosphol ring is replaced by the dimethylethanamine moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphol oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced phosphol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups on the phosphol ring or the dimethylethanamine group are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution Reagents: Nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential biological activity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethyl-2,5-dihydro-1H-phosphol-1-yl)-N,N-dimethylethan-1-amine: can be compared with other phosphol derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the phosphol ring and the dimethylethanamine group. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

61213-99-8

Molecular Formula

C10H20NP

Molecular Weight

185.25 g/mol

IUPAC Name

2-(3,4-dimethyl-2,5-dihydrophosphol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C10H20NP/c1-9-7-12(8-10(9)2)6-5-11(3)4/h5-8H2,1-4H3

InChI Key

JQPAMWHNKPYIHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(C1)CCN(C)C)C

Origin of Product

United States

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